molecular formula C10H14N2O3 B8700562 Ethanamine, N-ethyl-2-(4-nitrophenoxy)- CAS No. 60814-18-8

Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

Cat. No.: B8700562
CAS No.: 60814-18-8
M. Wt: 210.23 g/mol
InChI Key: IEYBACXIUZOUCN-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Nitrophenoxyethylamine Derivatives

Ethanamine, N-ethyl-2-(4-nitrophenoxy)- belongs to the family of aromatic ethers and tertiary amines. Its structure is characterized by a diethylamine (B46881) group linked via an ethyl bridge to a p-nitrophenoxy moiety. The presence of the nitro group (NO2), a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making the compound a useful building block in various chemical transformations. mdpi-res.comgsa.ac.uk

Nitro compounds are considered versatile intermediates in organic synthesis due to the reactivity of the nitro group, which can be readily transformed into other functional groups. mdpi-res.comgsa.ac.uk The nitrophenoxyethylamine framework, in particular, provides a scaffold that can be elaborated upon to create a diverse array of molecules with potential applications in various fields of chemical science.

Significance of Phenoxyethylamine Frameworks in Contemporary Chemical Research

The broader phenoxyethylamine scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.gov The combination of an amine and a phenoxy group imparts a unique set of physicochemical properties that allow these molecules to interact with biological targets. nih.gov The flexibility of the ethylamine (B1201723) linker and the potential for substitution on the phenyl ring provide a basis for designing compounds with tailored activities. researchgate.net The phenoxy moiety itself is a key component in many existing drugs, contributing to target binding and selectivity. nih.govmdpi.com

Foundational Chemical Structure and Core Identifiers

The foundational structure of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- consists of a central nitrogen atom bonded to two ethyl groups and a 2-(4-nitrophenoxy)ethyl group. This arrangement classifies it as a tertiary amine. The key structural features are the p-substituted nitrobenzene (B124822) ring connected through an ether linkage to an ethylamine chain.

Below are the core chemical identifiers for this compound, which is most commonly indexed under its CAS number 19881-36-8. chemicalbook.comsigmaaldrich.comncats.iochemsynthesis.combldpharm.com

IdentifierValue
Common NameN,N-Diethyl-2-(4-nitrophenoxy)ethanamine
Systematic NameEthanamine, N-ethyl-2-(4-nitrophenoxy)-
CAS Number19881-36-8
Molecular FormulaC12H18N2O3
Molecular Weight238.29 g/mol
InChI KeyZLZZAXUKBHFTHA-UHFFFAOYSA-N

Detailed Research Findings

While specific, in-depth research articles focusing solely on Ethanamine, N-ethyl-2-(4-nitrophenoxy)- are not abundant, its role as a chemical intermediate is acknowledged in chemical supplier databases and general organic synthesis literature. chemicalbook.com It is often cited as a building block for the synthesis of more complex molecules, including those with potential biological activity such as local anesthetics and protein kinase inhibitors. chemicalbook.com

The synthesis of this compound typically involves the reaction of a suitable diethylamine derivative with a p-nitrophenoxy-containing electrophile, or conversely, the reaction of 2-(4-nitrophenoxy)ethanamine (B1600977) with an ethylating agent. The presence of the nitro group often necessitates careful selection of reaction conditions to avoid unwanted side reactions.

The chemical properties of this compound are influenced by its constituent functional groups. The tertiary amine provides a basic center, while the aromatic nitro group can participate in reduction reactions to form an aniline (B41778) derivative, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. The ether linkage is generally stable under many reaction conditions.

PropertyValue/Description
Physical StateTypically supplied as an oil or solid
Storage TemperatureRecommended storage at 2-8°C
Purity (typical)≥96%
Key ApplicationsIntermediate in organic synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60814-18-8

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-ethyl-2-(4-nitrophenoxy)ethanamine

InChI

InChI=1S/C10H14N2O3/c1-2-11-7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6,11H,2,7-8H2,1H3

InChI Key

IEYBACXIUZOUCN-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Ethanamine, N Ethyl 2 4 Nitrophenoxy

Strategies for O-Alkylation of 4-Nitrophenol (B140041) with Ethyleneamine Precursors

The formation of the ether bond in Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves the reaction of a phenoxide with an appropriate alkyl halide. The presence of the electron-withdrawing nitro group in the para position of the phenol (B47542) increases the acidity of the hydroxyl proton, facilitating the formation of the nucleophilic phenoxide ion.

Etherification Reactions Utilizing Activated Phenolic Systems

The activated nature of the 4-nitrophenol ring system is advantageous for etherification. The electron-withdrawing nitro group enhances the nucleophilicity of the phenoxide, making it a more potent nucleophile for reaction with an ethyleneamine precursor, such as 2-chloro-N,N-diethylethanamine. The general reaction is an SN2 displacement of a halide from the ethyleneamine precursor by the 4-nitrophenoxide ion.

The reaction is typically carried out by first treating 4-nitrophenol with a base to generate the corresponding phenoxide in situ. This is followed by the addition of the alkylating agent. The choice of base and solvent is critical for the success of the reaction, influencing both the rate and the yield.

Influence of Base and Solvent Systems on Reaction Efficiency (e.g., Caesium Carbonate in Water/N,N-Dimethylformamide/Acetonitrile)

The selection of the base and solvent system is a crucial parameter in optimizing the Williamson ether synthesis. Caesium carbonate (Cs₂CO₃) has emerged as a particularly effective base for O-alkylation reactions, often providing higher yields compared to other alkali metal carbonates. This is attributed to the high solubility of caesium salts in organic solvents and the "caesium effect," which involves the formation of a loosely associated ion pair between the caesium cation and the phenoxide, thereby enhancing the nucleophilicity of the oxygen atom. numberanalytics.com

Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN) are frequently employed as they effectively solvate the cation while leaving the anion relatively free to act as a nucleophile. rsc.org In some cases, aqueous or biphasic systems can be used, particularly in industrial settings, to facilitate product separation and reduce the use of volatile organic solvents.

The following table illustrates the hypothetical effect of different solvent systems on the yield of the O-alkylation of 4-nitrophenol with a suitable ethyleneamine precursor in the presence of caesium carbonate, based on general principles of organic synthesis.

Solvent SystemTypical Reaction Temperature (°C)Hypothetical Yield (%)Rationale
N,N-Dimethylformamide (DMF)25-80>90High polarity and aprotic nature effectively solvates the caesium cation, enhancing phenoxide nucleophilicity. mdma.ch
Acetonitrile (CH₃CN)80 (reflux)85-95Good solvent for SN2 reactions, with high yields often achieved with caesium carbonate. google.commasterorganicchemistry.com
Water/Organic BiphasicVariesVariableCan be effective with a phase-transfer catalyst but may lead to hydrolysis of the alkyl halide as a side reaction.

Functional Group Interconversion Pathways

Once the core structure of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is assembled, further modifications can be undertaken through functional group interconversions. These can include alkylation or acylation of the secondary amine, or reduction of the nitro group to an amine.

Amine Alkylation and Acylation Techniques

The secondary amine in the target molecule is nucleophilic and can undergo further reactions.

Alkylation: The introduction of an additional alkyl group to the nitrogen atom can be achieved by reaction with an alkyl halide, such as ethyl iodide. This reaction typically proceeds via an SN2 mechanism. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.orgvedantu.com Using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions can favor mono-alkylation.

Acylation: The secondary amine can be readily acylated by reaction with an acyl chloride or an acid anhydride (B1165640) to form an amide. tandfonline.comlongdom.org This reaction is generally high-yielding and proceeds under mild conditions. For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acetyl derivative.

The following table provides an overview of typical conditions and expected outcomes for these transformations.

ReactionReagentsTypical ConditionsExpected ProductAnticipated Yield
N-EthylationEthyl iodideBase (e.g., K₂CO₃), Acetonitrile, room temp. to refluxN,N-diethyl-2-(4-nitrophenoxy)ethanamineModerate to high, potential for over-alkylation
N-AcetylationAcetyl chlorideBase (e.g., Triethylamine), Dichloromethane, 0°C to room temp.N-acetyl-N-ethyl-2-(4-nitrophenoxy)ethanamineHigh to excellent

Selective Reductions of Nitroaryl Moieties to Aminoaryl Analogues

The reduction of the aromatic nitro group to a primary amine is a common and important transformation. The challenge lies in achieving this reduction selectively without affecting other functional groups present in the molecule, such as the ether linkage and the secondary amine.

Catalytic hydrogenation is a widely used and often highly selective method. sci-hub.stacs.org Various catalysts can be employed, with the choice depending on the desired selectivity and reaction conditions. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The chemoselectivity of these catalysts often allows for the reduction of the nitro group while leaving other functional groups intact. epfl.ch For instance, many hydrogenation catalysts are tolerant of ether and amine functionalities. sci-hub.st

Alternative methods for nitro group reduction include the use of metal hydrides or dissolving metal reductions. However, these methods can sometimes lack the chemoselectivity of catalytic hydrogenation and may reduce other functional groups.

The table below compares some common catalytic systems for the selective reduction of nitroarenes.

CatalystHydrogen SourceTypical ConditionsSelectivity for Nitro GroupReference
Palladium on Carbon (Pd/C)H₂ gasMethanol or Ethanol, room temp., 1-4 atm H₂High, generally tolerant of ethers and amines acs.org
Platinum on Carbon (Pt/C)H₂ gasEthanol or Acetic Acid, room temp., 1-4 atm H₂Very high, effective for aromatic nitro groups acs.org
Raney NickelH₂ gas or HydrazineEthanol, room temp. to 50°CGood, but can sometimes affect other reducible groups researchgate.net
Iron/HCl (Béchamp reduction)In situ H₂ generationWater/Ethanol, refluxGood, but requires stoichiometric amounts of iron and acidic conditions sci-hub.st

Optimization and Scale-Up of Synthetic Pathways

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, key areas for optimization include the O-alkylation and the nitro group reduction steps.

Optimization often involves the application of Design of Experiments (DoE), a statistical approach to systematically vary multiple reaction parameters (e.g., temperature, concentration, catalyst loading, reaction time) to identify the optimal conditions for yield and purity. mdpi.comiqs.edu For the Williamson ether synthesis, parameters such as the stoichiometry of the base and alkylating agent, reaction temperature, and solvent choice can be fine-tuned to maximize the yield of the desired ether and minimize side reactions. rsc.org

Scale-up of these reactions presents several challenges. For instance, the exothermic nature of both etherification and, particularly, catalytic hydrogenation requires robust thermal management to prevent runaway reactions. neulandlabs.com Mass transfer limitations can also become significant on a larger scale, especially in heterogeneous catalytic hydrogenation, where efficient mixing of the gas (hydrogen), liquid (substrate solution), and solid (catalyst) phases is crucial for maintaining a high reaction rate. neulandlabs.commdpi.com

Process intensification strategies, such as the use of continuous flow reactors, can offer significant advantages for both optimization and scale-up. Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it an attractive alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals.

Process Intensification for Enhanced Yields

Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. For the synthesis of Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, moving from conventional batch reactors to intensified systems can significantly enhance reaction yields and purity by overcoming limitations related to heat and mass transfer.

Key strategies for intensification include the adoption of continuous flow reactors, such as microreactors. These systems offer superior control over reaction parameters like temperature, pressure, and residence time due to their high surface-area-to-volume ratio. This precise control minimizes the formation of byproducts, which are common in reactions involving nitroaromatic compounds, thereby increasing the yield of the desired product.

Another relevant technique is the use of phase-transfer catalysis (PTC). In a potential synthesis involving an aqueous phase for inorganic salts (like potassium carbonate) and an organic phase for the reactants, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) can facilitate the transfer of the phenoxide anion to the organic phase, accelerating the reaction rate and improving efficiency at lower temperatures.

The table below illustrates a theoretical comparison between a conventional batch process and an intensified continuous flow process for this type of etherification reaction.

Table 1: Theoretical Comparison of Batch vs. Intensified Flow Synthesis

Parameter Conventional Batch Process Intensified Flow Process Potential Advantage of Intensification
Reactor Type Jacketed Glass Reactor Microreactor / Packed Bed Reactor Superior heat & mass transfer; enhanced safety.
Temperature (°C) 80 - 100 100 - 140 Higher temperatures possible due to better control, significantly reducing reaction time.
Reaction Time 3 - 12 hours 5 - 30 minutes Drastic increase in throughput and reactor productivity.
Solvent DMF, DMSO, Acetonitrile Acetonitrile, Toluene (with PTC) Potential to use less hazardous solvents; reduced solvent volume.
Typical Yield 65 - 75% > 90% Improved selectivity and reduced byproduct formation lead to higher yields.

| Work-up | Liquid-liquid extraction, Crystallization | In-line extraction, continuous crystallization | Integration of downstream processes, reducing manual handling and waste. |

Evaluation of Green Chemistry Principles in Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Evaluating the synthesis of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- through the lens of the 12 Principles of Green Chemistry highlights several areas for improvement over traditional methods.

Prevention of Waste : Intensified processes, as described above, contribute directly to waste prevention by minimizing byproduct formation, leading to higher yields and less material to be treated or discarded.

Less Hazardous Chemical Syntheses : A key goal would be to replace hazardous solvents often used for this type of reaction, such as dimethylformamide (DMF) or dichloromethane, with greener alternatives like anisole, cyclopentyl methyl ether (CPME), or even water when combined with phase-transfer catalysis.

Design for Energy Efficiency : Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. Applying microwave irradiation to the synthesis could lead to a more energy-efficient process conducted under milder conditions.

Use of Catalysis : As mentioned, phase-transfer catalysts are superior to stoichiometric reagents. Their use avoids large quantities of reagents that would otherwise end up as waste.

The following table evaluates potential synthetic choices based on key green chemistry metrics.

| Reduce Derivatives | Protection/deprotection of functional groups on starting materials | Direct synthesis route using selective reagents | Avoids additional reaction steps, reagents, and waste generation. |

By systematically applying these principles, the synthesis of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- can be redesigned to be not only higher-yielding but also more environmentally benign and economically viable.

Mechanistic Investigations of Reactions Involving Ethanamine, N Ethyl 2 4 Nitrophenoxy

Nucleophilic Substitution Reactions Governing Phenoxy-Amine Linkage Formation

The formation of the characteristic phenoxy-amine linkage in Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is primarily governed by nucleophilic aromatic substitution (SNAr). This class of reaction is essential for creating aryl ether and aryl amine bonds.

Aromatic Nucleophilic Substitution (SNAr) Mechanisms

The synthesis of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- typically involves the reaction of a 4-nitrophenoxide or a related derivative (like 1-halo-4-nitrobenzene) with an N-ethylethanolamine derivative. The reaction proceeds via the SNAr mechanism, which is distinct from other substitution reactions like SN1 or SN2. masterorganicchemistry.comyoutube.com

The key features of this mechanism are:

Activation of the Aromatic Ring : The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.comyoutube.com In this case, the nitro group (NO₂) at the para-position to the leaving group serves this purpose effectively. The nitro group withdraws electron density from the ring, making the carbon atom attached to the leaving group (the ipso-carbon) electron-deficient and thus susceptible to attack by a nucleophile. youtube.com

Nucleophilic Attack : The amine group of the N-ethylethanamine precursor acts as the nucleophile, attacking the electron-poor ipso-carbon on the nitrobenzene (B124822) ring. youtube.com

Formation of a Meisenheimer Complex : This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net In this complex, the negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.com This step temporarily breaks the aromaticity of the ring. youtube.com

Departure of the Leaving Group : In the final step, the aromaticity is restored as the leaving group (e.g., a halide ion) is expelled from the ring, yielding the final product. youtube.com

Kinetic and Thermodynamic Parameters of Reaction Pathways

The kinetics of SNAr reactions are well-studied. The formation of the Meisenheimer complex is often the rate-determining step, although in some cases, its decomposition can be the slow step. researchgate.net

Studies on analogous systems, such as the reaction between ethanolamine and 1-fluoro-2,4-dinitrobenzene, provide insight into the energetic landscape of these reactions. researchgate.net Density Functional Theory (DFT) calculations have been used to map the reaction pathways. For an uncatalyzed reaction, the decomposition of the Meisenheimer complex can have a significant energy barrier. researchgate.net However, the presence of a base catalyst can lower this barrier, making the initial formation of the complex the rate-determining step. researchgate.net These reactions are generally calculated to be exothermic. researchgate.net

For the related Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine, kinetic studies show that at high base concentrations, the formation of a spiro-Meisenheimer intermediate is rate-determining. At lower base concentrations, the general-base-catalyzed deprotonation of this intermediate becomes the rate-limiting step. rsc.org

Table 1: Calculated Energy Parameters for a Model SNAr Reaction researchgate.net
Reaction PathwayEnergy Barrier (kcal/mol)Reaction Enthalpy (kcal/mol)Rate-Determining Step
Uncatalyzed~28-0.6 to -6.5Meisenheimer Complex Decomposition
Base-Catalyzed~14.8-0.6 to -6.5Meisenheimer Complex Formation

Rearrangement Processes

Molecules containing both a nucleophilic center and an activated aromatic ring connected by a short chain, such as Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, are susceptible to intramolecular rearrangements. The most prominent of these is the Smiles rearrangement.

Smiles Rearrangement Pathways in Nitrophenoxyethylamine Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. scispace.comnih.govresearchgate.net In this process, the activated aryl group migrates from a heteroatom to a different, more nucleophilic heteroatom within the same molecule. nih.gov For nitrophenoxyethylamine systems, this typically involves the migration of the nitrophenyl group from the ether oxygen to the amine nitrogen.

The mechanism proceeds via the formation of a spirocyclic Meisenheimer intermediate. rsc.orgscispace.com The amine's lone pair attacks the ipso-carbon of the nitrophenyl ring, leading to a five-membered spiro intermediate. Subsequent cleavage of the original carbon-oxygen bond results in the rearranged product, in this case, a 2-(p-nitroanilino)ethanol derivative. rsc.org The reaction is driven by the formation of a more stable product, often converting a phenoxy-ether linkage into a more stable N-aryl linkage.

The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards this intramolecular attack. nih.govresearchgate.net

Factors Influencing Regioselectivity and Stereochemical Outcomes

The regioselectivity of the Smiles rearrangement and related reactions is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions. researchgate.net In studies of β-(nitrophenoxy)ethylamine isomers, the position of the nitro group dictates the outcome:

Para and Ortho Isomers : The para- (4-nitro) and ortho- (2-nitro) isomers of β-(nitrophenoxy)ethylamine undergo a thermal Smiles rearrangement in alkaline water to cleanly form the corresponding β-(nitrophenoxy)ethyl alcohol. researchgate.net

Meta Isomer : The meta- (3-nitro) isomer is thermally stable but undergoes a photochemical Smiles rearrangement from its triplet state. researchgate.net

Interestingly, the photochemical reaction of the meta isomer yields a product where the amino group bonds at the ring carbon adjacent to the side chain and meta to the nitro group, demonstrating a different regiochemical outcome compared to the thermal reactions of the other isomers. researchgate.net This difference in regioselectivity between thermal and photochemical pathways is a key finding and has been used to support the "energy gap" model for predicting outcomes in heterolytic nucleophilic aromatic photosubstitution. researchgate.net

Table 2: Rearrangement Behavior of β-(Nitrophenoxy)ethylamine Isomers researchgate.net
IsomerReaction ConditionOutcomeProduct
ortho-nitrophenoxyThermal (Alkaline Water)Smiles Rearrangementortho-isomer of β-(nitrophenoxy)ethyl alcohol
meta-nitrophenoxyPhotochemicalSmiles Rearrangementmeta-isomer of β-(nitrophenoxy)ethyl alcohol
para-nitrophenoxyThermal (Alkaline Water)Smiles Rearrangementpara-isomer of β-(nitrophenoxy)ethyl alcohol

Amine Reactivity Mechanisms

The secondary amine group in Ethanamine, N-ethyl-2-(4-nitrophenoxy)- retains its nucleophilic character. This means that the product of the initial synthesis can itself participate in further nucleophilic substitution reactions, a common feature in the alkylation of amines. chemguide.co.ukmasterorganicchemistry.com

If the synthesis of the target compound is performed using an excess of an alkylating agent (e.g., 1-bromo-2-(4-nitrophenoxy)ethane), the newly formed secondary amine can compete with the starting amine nucleophile. chemguide.co.uk The N-ethyl product is often a stronger nucleophile than the primary amine from which it was formed. masterorganicchemistry.com This is because the ethyl group is electron-donating, which increases the electron density on the nitrogen atom, enhancing its nucleophilicity. masterorganicchemistry.com

This can lead to a "runaway" reaction where the secondary amine reacts further to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com Therefore, to achieve a high yield of the desired secondary amine, a large excess of the initial amine starting material is typically used relative to the alkylating agent. chemguide.co.uk This ensures that the alkylating agent is more likely to react with the intended primary amine rather than the more nucleophilic secondary amine product. chemguide.co.uk

Alkylation and Acylation Mechanisms at the Amine Nitrogen

The secondary amine nitrogen in Ethanamine, N-ethyl-2-(4-nitrophenoxy)- possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Alkylation and acylation are fundamental transformations that target this reactive center.

Alkylation Mechanisms

The alkylation of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- typically proceeds via a nucleophilic substitution mechanism, most commonly an S(_N)2 pathway. In this reaction, the amine nitrogen attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, leading to the formation of a quaternary ammonium salt.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- attacks the partially positive carbon atom of the alkylating agent (e.g., methyl iodide). This is the rate-determining step of the reaction.

Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-X (where X is a leaving group) bond is partially broken.

Product Formation: The leaving group departs, resulting in the formation of a trialkylammonium salt.

It is important to note that the direct alkylation of secondary amines can sometimes be challenging to control, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to over-alkylation and the formation of a quaternary ammonium salt. masterorganicchemistry.com This phenomenon is often referred to as a "runaway reaction". masterorganicchemistry.com

A specific example of N-alkylation is the Eschweiler-Clarke reaction, which is used for the methylation of primary and secondary amines. For a related compound, N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine, methylation is achieved using formic acid and formaldehyde. This reaction proceeds through the formation of an iminium ion, which is then reduced by formate.

Interactive Data Table: Alkylation Reaction Parameters

Alkylating AgentSolventTemperature (°C)Expected Product
Methyl IodideAcetonitrile (B52724)25-50N,N-diethyl-2-(4-nitrophenoxy)ethanaminium iodide
Benzyl BromideTetrahydrofuran0-25N-benzyl-N-ethyl-2-(4-nitrophenoxy)ethanaminium bromide
Formaldehyde/Formic AcidWater60-90N-ethyl-N-methyl-2-(4-nitrophenoxy)ethanamine

Acylation Mechanisms

The acylation of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This reaction typically proceeds through a nucleophilic addition-elimination mechanism, particularly with acylating agents like acyl chlorides or anhydrides.

The mechanism can be detailed in the following steps:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and a leaving group (e.g., chloride ion from an acyl chloride) is expelled.

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen atom, resulting in the final neutral amide product and a salt of the base.

The acylation of amines is generally a high-yield reaction and is often used to protect the amine functionality during multi-step syntheses.

Interactive Data Table: Acylation Reaction Findings

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridine (B92270)DichloromethaneN-acetyl-N-ethyl-2-(4-nitrophenoxy)ethanamine
Acetic Anhydride (B1165640)Triethylamine (B128534)TetrahydrofuranN-acetyl-N-ethyl-2-(4-nitrophenoxy)ethanamine
Benzoyl ChlorideSodium BicarbonateWater/DCMN-benzoyl-N-ethyl-2-(4-nitrophenoxy)ethanamine

Catalytic Transformations of Amine Functional Groups

The amine functional group in Ethanamine, N-ethyl-2-(4-nitrophenoxy)- can undergo a variety of catalytic transformations, enabling the synthesis of more complex molecular architectures. These reactions often involve transition metal catalysts that can activate the N-H or adjacent C-H bonds.

Catalytic Dehydrogenation

Catalytic dehydrogenation of the amine can lead to the formation of enamines or imines. This transformation typically requires a metal catalyst, such as palladium, ruthenium, or iridium, and often proceeds under elevated temperatures. The mechanism generally involves:

Oxidative Addition: The metal catalyst inserts into the N-H bond of the amine.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the nitrogen is eliminated to the metal center, forming a metal-hydride species and the enamine or imine product.

Reductive Elimination: The metal catalyst is regenerated by the reductive elimination of H(_2).

Catalytic C-H Activation/Functionalization

More advanced catalytic systems can enable the direct functionalization of C-H bonds adjacent to the amine nitrogen. This allows for the formation of new C-C or C-heteroatom bonds without the need for pre-functionalized substrates. For instance, a palladium catalyst could facilitate the arylation of the α-carbon to the nitrogen.

While specific research on the catalytic transformations of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is not extensively documented, the general principles of amine catalysis suggest a wide range of potential transformations.

Interactive Data Table: Potential Catalytic Transformations

Reaction TypeCatalyst SystemPotential Product
DehydrogenationPd/CN-ethyl-1-(4-nitrophenoxy)vinyl-ethanamine
N-ArylationCu(I)/LigandN-ethyl-N-phenyl-2-(4-nitrophenoxy)ethanamine
α-ArylationPd(OAc)(_2)/LigandN-ethyl-2-(4-nitrophenoxy)-1-phenylethanamine

Advanced Spectroscopic Characterization and Structural Elucidation of Ethanamine, N Ethyl 2 4 Nitrophenoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, distinct signals are expected for the aromatic protons, the protons of the ethyl groups, and the methylene protons of the ethanamine backbone.

The protons on the para-substituted benzene ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would be deshielded and resonate at a higher chemical shift compared to the protons ortho to the ether linkage.

The methylene protons of the ethyl group attached to the nitrogen atom are anticipated to appear as a quartet, split by the adjacent methyl protons. docbrown.info Conversely, the methyl protons of the same ethyl group will present as a triplet, split by the neighboring methylene protons. docbrown.info The methylene protons of the ethanamine backbone adjacent to the oxygen and nitrogen atoms will exhibit characteristic shifts and multiplicities based on their coupling with neighboring protons.

Predicted ¹H NMR Data for Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (ortho to NO₂) 8.1 - 8.3 Doublet 8.0 - 9.0
Aromatic (ortho to O-CH₂) 6.9 - 7.1 Doublet 8.0 - 9.0
O-CH₂ 4.1 - 4.3 Triplet 5.0 - 6.0
N-CH₂ (backbone) 2.8 - 3.0 Triplet 5.0 - 6.0
N-CH₂ (ethyl) 2.6 - 2.8 Quartet 7.0 - 7.5

Carbon-13 NMR spectroscopy provides direct evidence for the number of distinct carbon environments within a molecule. docbrown.info For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, a specific number of signals corresponding to each unique carbon atom is expected.

The carbon atoms of the aromatic ring will show distinct chemical shifts influenced by the nitro and ether substituents. The carbon atom bearing the nitro group is expected to be significantly deshielded, appearing at a high chemical shift, while the carbon attached to the ether oxygen will also be downfield. The remaining aromatic carbons will have shifts characteristic of a para-substituted benzene ring. The aliphatic carbons of the ethyl and ethanamine moieties will resonate in the upfield region of the spectrum, with their chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. docbrown.info

Predicted ¹³C NMR Data for Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (C-NO₂) 160 - 165
Aromatic (C-O) 140 - 145
Aromatic (CH, ortho to NO₂) 125 - 130
Aromatic (CH, ortho to O) 114 - 118
O-CH₂ 65 - 70
N-CH₂ (backbone) 48 - 52
N-CH₂ (ethyl) 45 - 50

Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in one-dimensional spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.comyoutube.com For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, COSY would show correlations between the adjacent aromatic protons, between the methylene and methyl protons of the ethyl group, and between the two methylene groups of the ethanamine backbone. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It would be used to definitively assign each proton signal to its corresponding carbon atom in the molecular skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is expected to show characteristic absorption bands for the nitro group, the aromatic ring, the ether linkage, and the amine group.

The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-O-C stretching of the ether linkage will produce a strong band around 1240-1260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region. The N-H stretching of the secondary amine is expected to be a weak to medium band in the 3300-3500 cm⁻¹ region.

Predicted FTIR Data for Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300 - 3500 Weak-Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong
Asymmetric NO₂ Stretch 1500 - 1570 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
Symmetric NO₂ Stretch 1300 - 1370 Strong
C-O-C Stretch (Aryl Ether) 1240 - 1260 Strong

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman is more sensitive to non-polar and symmetric vibrations. The symmetric stretching of the nitro group, which is strong in the FTIR spectrum, is also expected to be a prominent band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and sharp signals in Raman spectra. The C-H stretching vibrations will also be observable. This complementary analysis helps to confirm the presence of key functional groups and provides a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, with a molecular formula of C10H14N2O3, the expected monoisotopic mass is approximately 210.10 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak ([M]+•) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the presence of several key functional groups: the ethylamino group, the ether linkage, and the nitrophenyl group. The fragmentation pathways can be predicted based on the stability of the resulting carbocations and radical species.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, this could lead to the loss of a methyl radical to form a significant fragment.

Cleavage of the Ether Bond: The C-O bond of the ether linkage can undergo cleavage. This could result in the formation of a 4-nitrophenoxy radical and a corresponding cation, or a 4-nitrophenoxide ion and a cation, depending on the ionization method.

Fragmentation of the Ethyl Group: Loss of an ethyl group from the nitrogen atom is another plausible fragmentation pathway.

Rearrangement Reactions: McLafferty rearrangement is a possibility if the structural arrangement allows for the transfer of a gamma-hydrogen to a carbonyl or, in some cases, a nitro group.

Hypothetical Fragmentation Data:

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Formula of Fragment
210Molecular Ion [M]+•[C10H14N2O3]+•
181[M - CH2CH3]+[C8H9N2O3]+
166[M - NO2]+[C10H14N2O]+
152[4-nitrophenoxy-CH2CH2]+[C8H8NO3]+
138[4-nitrophenol]+•[C6H5NO3]+•
72[CH2=N(CH2CH3)]+[C4H10N]+

Note: This table is based on predicted fragmentation patterns and requires experimental verification.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule and the nature of its chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is expected to be dominated by the electronic transitions associated with the 4-nitrophenoxy chromophore. The nitro group (-NO2) is a strong electron-withdrawing group, and the phenoxy group contains a benzene ring, which is a well-known chromophore.

The primary electronic transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring of the 4-nitrophenoxy group will exhibit characteristic π → π* transitions. The presence of the nitro and ether substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

n → π* Transitions: The nitro group and the oxygen atom of the ether linkage possess non-bonding electrons (n electrons). These can be excited to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The interaction between the lone pair of electrons on the ether oxygen and the π-system of the benzene ring, along with the strong electron-withdrawing effect of the para-nitro group, creates an extended conjugated system. This is expected to result in a strong absorption band in the UV region.

Expected UV-Vis Absorption Data:

Solvent λmax (nm) (Predicted) Molar Absorptivity (ε) (Predicted) Electronic Transition
Hexane~290-310Highπ → π
Ethanol~300-320Highπ → π
Acetonitrile (B52724)~295-315Highπ → π*

Note: These are predicted values based on the analysis of similar aromatic nitro compounds and require experimental confirmation.

Solvatochromic Effects in UV-Vis Absorption

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. The polarity of the solvent can significantly influence the energy of the electronic transitions, leading to shifts in the absorption maxima.

For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, the presence of the polar nitro group and the ether oxygen suggests that the molecule will exhibit solvatochromic effects. The excited state of molecules containing strong electron-withdrawing groups like the nitro group is often more polar than the ground state.

Positive Solvatochromism (Bathochromic Shift): In polar solvents, it is anticipated that the more polar excited state will be stabilized to a greater extent than the ground state. This would lead to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). Therefore, as the polarity of the solvent increases (e.g., from hexane to ethanol), a red shift in the λmax is expected.

Predicted Solvatochromic Shifts:

Solvent Solvent Polarity (ET(30)) Predicted λmax (nm) Predicted Shift
n-Hexane31.0~295-
Dichloromethane40.7~305Bathochromic
Acetonitrile45.6~310Bathochromic
Ethanol51.9~315Bathochromic
Methanol55.4~320Bathochromic

Note: The predicted shifts are qualitative and based on the expected behavior of similar compounds.

Computational Chemistry and Theoretical Studies on Ethanamine, N Ethyl 2 4 Nitrophenoxy

Quantum Chemical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published studies were identified that have applied Density Functional Theory (DFT) to calculate the electronic structure or to optimize the molecular geometry of Ethanamine, N-ethyl-2-(4-nitrophenoxy)-. Such calculations would typically provide insights into orbital energies (such as HOMO and LUMO), electron density distribution, electrostatic potential, and precise bond lengths and angles, which are fundamental to understanding the molecule's stability and reactivity.

Ab Initio and Semi-Empirical Approaches for Energetic Landscapes

There is no available research detailing the use of Ab Initio or semi-empirical methods to map the energetic landscapes of this compound. These studies are crucial for determining thermodynamic properties and understanding the energy barriers associated with different molecular states or reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Conformational Preferences and Energy Minima

A search for conformational analysis or molecular dynamics simulations yielded no specific results for Ethanamine, N-ethyl-2-(4-nitrophenoxy)-. This type of research is essential for identifying the most stable three-dimensional shapes (conformers) of the molecule and understanding its flexibility, which can influence its biological activity and physical properties.

Analysis of Intramolecular and Intermolecular Interactions

Without conformational or simulation data, a detailed analysis of the intramolecular (e.g., hydrogen bonding, steric hindrance) and intermolecular (e.g., van der Waals forces, dipole-dipole interactions) forces governing the behavior of this compound is not possible.

Prediction of Chemical Reactivity and Selectivity

No theoretical studies predicting the chemical reactivity and selectivity of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- are available. Such predictive studies often use data from quantum chemical modeling to identify likely sites for electrophilic or nucleophilic attack, information that is vital for synthesis planning and mechanistic investigations.

Evaluation of Global and Local Reactivity Descriptors

Global Reactivity Descriptors provide a general overview of the molecule's reactivity. Key global descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific values for Ethanamine, N-ethyl-2-(4-nitrophenoxy)- are not published, a hypothetical DFT study would yield data similar to what is presented in the illustrative table below.

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency
Chemical Hardness (η)ELUMO - EHOMOResistance to charge transfer
Electrophilicity Index (ω)μ2 / 2ηPropensity to act as an electrophile

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic and electrophilic attacks. For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, one would expect the nitro group and the phenoxy ring to be key areas of interest for such an analysis.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. youtube.com It focuses on the interaction between the HOMO of one molecule and the LUMO of another. youtube.com

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a key indicator of its nucleophilicity. youtube.com

Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter that reflects the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability. For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards nucleophiles.

An FMO analysis would be crucial in predicting the reaction pathways of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- in various chemical reactions, such as nucleophilic aromatic substitution or reactions at the ethylamine (B1201723) side chain. The spatial distribution of the HOMO and LUMO would reveal the specific atoms or regions of the molecule most likely to participate in these reactions.

Solvation Models in Theoretical Calculations

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Solvation models are computational methods used to account for the effects of a solvent in theoretical calculations. These models can be broadly categorized into explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method can provide a detailed picture of solute-solvent interactions but is computationally expensive.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. This approach is less computationally demanding and is widely used to study the effect of solvents on molecular properties and reaction energetics. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model.

For Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, theoretical calculations incorporating solvation models would be essential to accurately predict its properties and reactivity in different solvents. For example, the polarity of the solvent could influence the energies of the frontier orbitals and, consequently, the reaction pathways. A study of a related compound suggests that molecular dynamics simulations using software like GROMACS could be employed to assess solvation dynamics in aqueous environments.

Chemical Reactivity and Derivatization Strategies for Ethanamine, N Ethyl 2 4 Nitrophenoxy

Reactions at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- imparts nucleophilic character, making it susceptible to reactions with various electrophiles.

N-Alkylation: The secondary amine can undergo N-alkylation with alkyl halides to form tertiary amines. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The reactivity of the alkyl halide (R-X) generally follows the order R-I > R-Br > R-Cl. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. However, a common challenge in the N-alkylation of secondary amines is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine.

Illustrative N-Alkylation Reactions

Alkylating Agent Product Reaction Conditions
Methyl Iodide (CH₃I) N-ethyl-N-methyl-2-(4-nitrophenoxy)ethanamine Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Room Temperature
Ethyl Bromide (CH₃CH₂Br) N,N-diethyl-2-(4-nitrophenoxy)ethanamine Base (e.g., NaHCO₃), Solvent (e.g., Ethanol), Reflux

N-Acylation: The amine nitrogen can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This reaction is a nucleophilic acyl substitution and is generally a more controlled process than N-alkylation, with a lower tendency for multiple additions. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acid byproduct.

Illustrative N-Acylation Reactions

Acylating Agent Product Reaction Conditions
Acetyl Chloride (CH₃COCl) N-acetyl-N-ethyl-2-(4-nitrophenoxy)ethanamine Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0°C to Room Temperature
Benzoyl Chloride (C₆H₅COCl) N-benzoyl-N-ethyl-2-(4-nitrophenoxy)ethanamine Base (e.g., Et₃N), Solvent (e.g., THF), Room Temperature

As mentioned, further alkylation of the tertiary amine product of N-alkylation, or direct exhaustive alkylation of the starting secondary amine, leads to the formation of quaternary ammonium salts. These salts are ionic compounds with a permanently charged cationic nitrogen atom. The formation of these salts can be achieved by reacting the amine with an excess of a suitable alkylating agent, often under more forcing conditions. Quaternary ammonium salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.

Other derivatives can be formed through reactions such as Michael addition to α,β-unsaturated carbonyl compounds or by reaction with isocyanates to form ureas.

Transformations of the Nitrophenoxy Moiety

The nitrophenoxy group is another key reactive center in the molecule, primarily due to the electron-withdrawing nature of the nitro group and its influence on the aromatic ring.

The nitro group can be selectively reduced to various other nitrogen-containing functional groups under different reaction conditions.

Reduction to an Amino Group: The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This can be achieved using a variety of reducing agents. A widely used method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acidic medium (Fe/HCl) are also effective.

Reduction to a Hydroxylamine Group: Partial reduction of the nitro group can yield a hydroxylamine (-NHOH). This transformation requires milder reducing agents and careful control of reaction conditions. Reagents such as zinc dust in the presence of ammonium chloride or catalytic reduction with specific catalysts can favor the formation of the hydroxylamine.

Reduction to an Azoxy Group: Under specific conditions, particularly with reducing agents like sodium arsenite or in certain electrochemical reductions, two molecules of the nitroaromatic compound can couple to form an azoxy derivative (-N=N⁺(O⁻)-).

Summary of Nitro Group Reduction Products

Product Functional Group Typical Reagents and Conditions
Amino (-NH₂) H₂, Pd/C, Ethanol; SnCl₂/HCl, Ethanol, Reflux
Hydroxylamine (-NHOH) Zn, NH₄Cl, Water/Ethanol, Room Temperature

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. In Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, the ether linkage is at the para position to the nitro group. While the ether oxygen is an activating group, the powerful deactivating effect of the nitro group dominates. Therefore, further electrophilic substitution on the nitrophenyl ring is generally difficult and would likely occur at the positions ortho to the ether linkage if forced.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, although the phenoxy group is not a typical leaving group in SNAr reactions unless further activation is present.

Development of Functionalized Derivatives for Material Science

The ability to derivatize both the amine and the nitrophenoxy ends of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- makes it a potentially valuable monomer or intermediate for the synthesis of functional materials.

Derivatives of nitrophenoxy compounds have been explored for their applications in various fields of material science. For instance, compounds containing the 4-nitrophenoxy moiety have been utilized as precursors in the synthesis of polymers. The synthesis of 3-(4-nitrophenoxy)phenol has been identified as a key step in the production of raw materials for functional plastics like polyimide resins mdpi.com. The presence of the polarizable nitro group can impart useful optical and electronic properties to the resulting materials.

Polymers: The amine functionality can be used for incorporation into polyamides, polyureas, or polyimides. Subsequent reduction of the nitro group to an amine would provide a site for cross-linking or further functionalization.

Nonlinear Optical (NLO) Materials: The combination of an electron-donating group (the aminoethyl ether) and a strong electron-withdrawing group (the nitro group) connected through a conjugated system (the phenyl ring) is a common design motif for molecules with second-order NLO properties.

Liquid Crystals: The rod-like shape of the molecule could be a basis for the design of liquid crystalline materials by introducing appropriate mesogenic groups through derivatization of the amine or modification of the aromatic ring.

Further research into the synthesis and characterization of derivatives of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is necessary to fully explore its potential in these and other areas of material science.

Synthesis of Monomers for Polymeric Materials

Currently, there are no specific research articles or patents that describe the use of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- as a monomer for the synthesis of polymeric materials. However, its structure suggests potential pathways for conversion into a polymerizable form. For instance, the secondary amine could undergo reactions to introduce polymerizable functionalities.

Hypothetical Monomer Synthesis Routes:

Reaction TypeReagentPotential Monomer Structure
AcylationAcryloyl chlorideN-ethyl-N-(2-(4-nitrophenoxy)ethyl)acrylamide
Michael AdditionAcrylate-terminated oligomerOligomer with pendant N-ethyl-2-(4-nitrophenoxy)ethanamine groups

These hypothetical monomers could then be subjected to polymerization techniques such as free radical polymerization to yield polymers with pendant nitrophenoxy groups. The properties of such polymers would be influenced by the presence of the polar nitro group, potentially leading to materials with interesting thermal or optical properties.

Generation of Linkers and Scaffolds for Chemical Conjugation

The bifunctional nature of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- makes it a theoretical candidate for use as a linker or scaffold in chemical conjugation, although no specific examples are documented. The secondary amine provides a reactive handle for attachment to one molecule, while the nitro group on the phenyl ring could be chemically modified for attachment to a second molecule.

A common strategy would involve the reduction of the nitro group to an amine. This resulting aromatic amine would be less nucleophilic than the aliphatic secondary amine, allowing for selective reactions.

Potential Derivatization for Linker Generation:

StepReactionReagentResulting Functional Group
1Nitro ReductionH₂, Pd/C or SnCl₂Aromatic amine (-NH₂)
2Selective AcylationActivated esterAmide bond formation at the more reactive aliphatic amine
3Further FunctionalizationIsothiocyanateThiourea formation at the aromatic amine

This step-wise modification could generate a heterobifunctional linker capable of connecting two different chemical entities.

Coordination Chemistry

The coordination chemistry of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- has not been explored in the available scientific literature. The potential for this molecule to act as a ligand for metal ions is present, but studies on its complexation behavior are absent.

Metal Ion Complexation Studies

No metal ion complexation studies involving Ethanamine, N-ethyl-2-(4-nitrophenoxy)- have been published. The nitrogen atom of the secondary amine and the oxygen atoms of the ether and nitro groups could potentially act as coordination sites for metal ions. The specific coordination mode and the stability of any resulting complexes would depend on the metal ion and the reaction conditions.

Design and Synthesis of Ligands for Specific Metal Interactions

The design and synthesis of specific ligands from Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is a theoretical possibility that has not been realized in published research. Modifications to the basic structure could be envisioned to create ligands with specificity for certain metal ions. For example, derivatization of the secondary amine with other donor groups could create a multidentate ligand.

Applications in Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates

Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is recognized for its role as a synthetic intermediate, primarily due to the reactivity of its functional groups. The nitro group can be readily reduced to an amine, the ether bond can be cleaved under specific conditions, and the ethylamine (B1201723) moiety can participate in various coupling reactions.

This compound is a known intermediate in the production of various biologically active molecules, including local anesthetics and protein kinase (PK) inhibitors chemicalbook.com. The synthesis of such complex molecules often involves the strategic modification of the functional groups present in Ethanamine, N-ethyl-2-(4-nitrophenoxy)-. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized to introduce desired pharmacophores.

The general synthetic approach involves the reaction of a substituted phenol (B47542) with a haloalkane to form the ether linkage, followed by the introduction of the diethylamine (B46881) group. The presence of the nitro group on the phenyl ring activates it for nucleophilic aromatic substitution, facilitating the synthesis of a variety of derivatives.

Table 1: Examples of Complex Organic Molecules Derived from Related Precursors

Precursor MoietyResulting Complex Molecule ClassPotential Therapeutic Application
4-NitrophenoxyDofetilide (via intermediates)Antiarrhythmic Agent
DiethylamineLocal AnestheticsPain Management
NitrophenylProtein Kinase InhibitorsAnticancer

This table illustrates the types of complex molecules that can be synthesized from precursors containing the key functional moieties present in Ethanamine, N-ethyl-2-(4-nitrophenoxy)-.

In the context of multi-step organic synthesis, a building block is a molecule that is incorporated into a larger, more complex structure. The nitrophenyl and diethylaminoethyl moieties of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- make it a useful building block. For example, in the synthesis of more complex molecules, the 2-(4-nitrophenoxy)ethylamine core can be reacted with other molecules to build larger scaffolds.

A representative synthesis of a related, more complex molecule, 2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, involves the reaction of 2-(4-nitrophenoxy)ethylamine with 4-nitrophenylacetaldehyde . This highlights how the core structure of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- can be a fundamental component in the assembly of larger molecules through sequential reactions. The synthesis of such complex molecules often involves multiple, carefully planned steps to achieve the desired final product.

Table 2: Key Reactions in Multi-Step Synthesis Involving Nitrophenoxy Moieties

Reaction TypeReagentsFunctional Group Transformation
Nucleophilic Aromatic SubstitutionAmine, BaseFormation of ether linkage
Reduction of Nitro GroupH₂, Pd/C or SnCl₂-NO₂ to -NH₂
Reductive AminationAldehyde/Ketone, Reducing AgentFormation of a new C-N bond
AcylationAcyl chloride, BaseFormation of an amide bond

This table outlines common synthetic transformations that can be applied to Ethanamine, N-ethyl-2-(4-nitrophenoxy)- and similar structures in the course of a multi-step synthesis.

Applications in Analytical Chemistry

The structural features of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- also suggest its potential for applications in analytical chemistry, particularly in the development of reagents for spectroscopic analysis and chemical sensors.

While direct and extensive research on the use of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- as a spectroscopic reagent is not widely documented, the chemical properties of its constituent parts suggest potential applications. The nitrophenyl group is a chromophore, meaning it absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Any chemical reaction that alters the electronic environment of the nitro group, such as reduction or complexation, would likely lead to a change in its UV-Vis spectrum. This change could be used to detect the presence or concentration of a specific analyte.

For instance, the reduction of the nitro group to an amino group results in a significant shift in the absorption maximum, a principle that is often exploited in colorimetric assays. Furthermore, the tertiary amine can act as a binding site for metal ions, and such binding events could also lead to detectable changes in the spectroscopic properties of the molecule.

The development of chemical sensors for environmental monitoring often relies on molecules that can selectively interact with target analytes and produce a measurable signal. The ability of the tertiary amine in Ethanamine, N-ethyl-2-(4-nitrophenoxy)- to coordinate with metal ions could be harnessed for the development of sensors for heavy metal detection. Upon binding of a metal ion, a change in the electronic properties of the molecule could be transduced into an optical or electrochemical signal.

For example, a related compound, N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, has been suggested to have the potential to form colored complexes with metal ions, which could be quantified spectrophotometrically for the detection of heavy metals in water samples . While specific research on Ethanamine, N-ethyl-2-(4-nitrophenoxy)- in this application is limited, the underlying chemical principles suggest its viability as a candidate for further investigation in the field of chemical sensor development. The design of such sensors would involve immobilizing the compound on a solid support and measuring the response upon exposure to the target analyte.

Future Research Directions and Concluding Remarks

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of nitrophenyl aryl ethers often involves nucleophilic aromatic substitution (SNAr) reactions, which can require harsh conditions and produce significant waste. Future research should prioritize the development of greener and more efficient synthetic routes.

Catalytic C-O Bond Formation: Recent advances in catalysis offer promising alternatives to traditional methods. The use of transition metal catalysts, such as copper and nickel, can facilitate the cross-coupling of aryl halides with alcohols under milder conditions. eurekaselect.comresearchgate.netmdpi.com Investigating nickel-catalyzed C-O bond formation could be particularly fruitful, as nickel is an earth-abundant and cost-effective metal. acs.orgnih.gov Research could focus on developing novel ligand systems to improve catalyst efficiency and expand the substrate scope to include complex molecules like N,N-diethylethanolamine.

Flow Chemistry: Continuous flow chemistry presents a scalable and safer alternative to batch processing for nitration and other potentially hazardous reactions. europa.euresearchgate.net The precise control over reaction parameters (temperature, pressure, stoichiometry) in microreactors can enhance safety, improve selectivity, and increase yields. researchgate.netacs.org A potential multi-step flow process could be designed for the synthesis of Ethanamine, N-ethyl-2-(4-nitrophenoxy)-, minimizing manual handling of hazardous intermediates. acs.org

Green Solvents and Reagents: Exploration of eco-friendly solvents, such as deep eutectic solvents or bio-derived solvents like Cyrene™, could significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net Furthermore, replacing traditional nitrating agents with more sustainable alternatives is a key area for investigation. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Catalyst/Reagent Examples
Nickel-Catalyzed Cross-CouplingMilder reaction conditions, use of abundant metalLigand design, optimization of reaction parametersNi(COD)₂, NHC ligands
Continuous Flow SynthesisEnhanced safety, scalability, improved selectivityReactor design, multi-step integrationFixed-bed reactors with supported catalysts (e.g., Pd/C) acs.org
Green Solvent ChemistryReduced environmental impact, potential for novel reactivitySolvent screening, reaction optimization in non-traditional mediaDeep eutectic solvents, 2-Methyltetrahydrofuran (2-MeTHF) mdpi.com

Investigation of Undiscovered Reactivities and Transformations

The reactivity of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- is largely dictated by its three main components: the nitroaromatic ring, the ether linkage, and the tertiary amine. Future research should aim to selectively target these groups to unlock new chemical transformations.

Selective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as diazotization and coupling reactions. jsynthchem.com Developing methods for the selective reduction of the nitro group in the presence of the ether linkage is crucial. scispace.com While catalytic hydrogenation is a common method, chemo-selective reducing agents could offer greater control. jsynthchem.comjsynthchem.com For instance, systems like NaBH₄ with transition metal complexes have shown promise for the selective reduction of nitroaromatics. jsynthchem.comjsynthchem.com

Activation and Cleavage of the C-O Bond: Aryl ethers are generally stable, but their cleavage can be achieved under specific conditions. Nickel-catalyzed reductive cleavage of the C(aryl)-O bond is a known transformation that could be applied to this molecule, potentially leading to the formation of 4-nitrophenol (B140041) and a derivative of the diethylaminoethyl side chain. acs.org

Photochemical Reactivity: Nitrophenyl ethers are known to undergo photochemical reactions. acs.org Investigating the photolytic cleavage or rearrangement of Ethanamine, N-ethyl-2-(4-nitrophenoxy)- could reveal novel reaction pathways and intermediates. acs.orgacs.org The presence of the nitro group suggests potential for interesting photochemistry, including intramolecular hydrogen abstraction or cyclization reactions.

Advancement in Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals, and reactivity of Ethanamine, N-ethyl-2-(4-nitrophenoxy)-. acs.orgresearchgate.net Such studies can predict sites of electrophilic and nucleophilic attack, calculate bond dissociation energies, and model reaction mechanisms. acs.orgresearchgate.net For example, DFT could be used to compare the activation barriers for different transformations, such as the reduction of the nitro group versus the cleavage of the ether bond. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are valuable for predicting the biological activity or toxicity of compounds based on their chemical structure. nih.govnih.gov For a molecule like this, which contains structural motifs found in pharmacologically active compounds, QSAR studies could predict potential biological targets or toxicological profiles, guiding future research in medicinal chemistry or materials science. nih.govtandfonline.comresearchgate.net

Table 2: Predicted Molecular Properties using Computational Models

PropertyPredicted Value (Illustrative)Computational MethodSignificance
HOMO-LUMO Gap~4.5 eVDFT (e.g., B3LYP/6-31G*)Indicates chemical reactivity and electronic transition properties
Dipole Moment~5.0 DDFTRelates to polarity and intermolecular interactions
LogP (Octanol-Water Partition Coefficient)~3.2QSARPredicts hydrophobicity and potential bioavailability

Development of Innovative Applications in Chemical Technologies

The unique combination of functional groups in Ethanamine, N-ethyl-2-(4-nitrophenoxy)- suggests its potential as a versatile intermediate or functional material in several areas.

Precursor for Advanced Materials: The reduction of the nitro group to an amine would yield a diamine monomer that could be used in the synthesis of advanced polymers, such as polyimides or polyamides, with potentially interesting thermal and mechanical properties. researchgate.net The presence of the flexible ether linkage could impart improved processability to the resulting polymers.

Chemical Sensors: The electron-deficient nitroaromatic ring makes this compound a candidate for applications in chemical sensing. semanticscholar.org Materials containing nitroaromatic groups have been explored for the detection of electron-rich analytes. northwestern.edu Furthermore, derivatives of this compound could be incorporated into polymer films or onto nanoparticles to create electrochemical or fluorescent sensors for various environmental pollutants or biologically relevant molecules. researchgate.netmdpi.com

Pharmaceutical Scaffolding: The N,N-dialkylaminoethyl ether motif is present in a number of pharmacologically active compounds. After transformation of the nitro group, the resulting aniline (B41778) derivative could serve as a versatile scaffold for the synthesis of new bioactive molecules. The tertiary amine can be protonated at physiological pH, potentially influencing solubility and interaction with biological targets.

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-(4-nitrophenoxy)ethanamine?

Answer: The synthesis involves multi-step reactions starting from substituted phenols or nitroaromatic precursors. A plausible route includes:

Nitration : Introduce a nitro group to a phenolic precursor (e.g., 4-nitrophenol).

Etherification : React the nitro-substituted phenol with a bromoethylamine derivative (e.g., 2-bromoethylamine) under basic conditions (e.g., K₂CO₃) to form the phenoxy-ethylamine backbone.

N-Alkylation : Introduce the ethyl group via alkylation using ethyl bromide or a similar reagent in the presence of a base like NaH.

Key considerations include optimizing reaction conditions (temperature, solvent polarity) to avoid side reactions such as over-alkylation or nitro-group reduction. Chromatographic purification (e.g., silica gel column) is critical for isolating the target compound .

Q. How can the structure of N-ethyl-2-(4-nitrophenoxy)ethanamine be confirmed experimentally?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the ethylamine chain (δ\delta 2.5–3.5 ppm for N–CH₂), phenoxy group (δ\delta 6.8–7.5 ppm for aromatic protons), and nitro group (meta-directing effects).
  • IR : Identify characteristic stretches for nitro (–NO₂, ~1520 cm⁻¹) and ether (–C–O–C–, ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺ expected at m/z 225.11 for C₁₀H₁₃N₂O₃⁺).

For purity assessment, employ HPLC with UV detection at 254 nm (nitroaromatic absorption) .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood due to potential respiratory irritation from nitroaromatic vapors.
  • Waste Disposal : Collect organic waste separately and neutralize nitro-containing residues before disposal (e.g., reduction with Fe/HCl).
  • Toxicity Screening : Conduct Ames testing for mutagenicity, as nitro groups are often implicated in DNA damage .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The nitro group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the meta position. However, in nucleophilic aromatic substitution (e.g., with amines or alkoxides), the nitro group deactivates the ring, requiring harsh conditions (e.g., high temperatures, polar aprotic solvents like DMF). Kinetic studies using isotopic labeling (e.g., 15N^{15}N) can track substituent effects on reaction pathways .

Q. What computational methods are suitable for studying the Smiles rearrangement in derivatives of this compound?

Answer:

  • DFT Calculations : Model the transition state of the Smiles rearrangement (intramolecular O→N aryl transfer) using Gaussian or ORCA software. Key parameters include bond dissociation energies and charge distribution.
  • Kinetic Isotope Effects (KIE) : Compare experimental kH/kDk_H/k_D values with computed values to validate the mechanism (concerted vs. stepwise).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess steric hindrance .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs?

Answer:

  • Chiral Catalysts : Use asymmetric alkylation with chiral ligands (e.g., BINAP or sparteine) to induce enantioselectivity at the ethylamine center.
  • Chiral Chromatography : Separate enantiomers using HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted ethanamines?

Answer:

  • Variable-Temperature NMR : Resolve signal broadening caused by conformational exchange (e.g., amine inversion).
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic/amine proton signals.
  • Cross-Validation : Compare experimental data with literature analogs (e.g., N-methyl derivatives in ) to identify systematic errors .

Q. How can metabolic pathways of this compound be investigated in vitro?

Answer:

  • Liver Microsome Assays : Incubate the compound with rat or human liver microsomes to identify phase I metabolites (e.g., nitro reduction to amine).
  • LC-MS/MS : Detect metabolites using a Q-TOF mass spectrometer and fragment ion analysis.
  • Enzyme Inhibition Studies : Test CYP450 isoforms (e.g., CYP3A4) for involvement in metabolism using selective inhibitors .

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